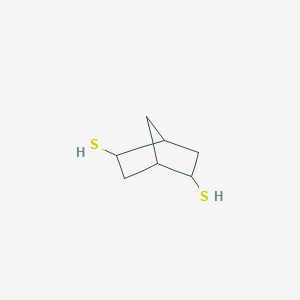

2,5-Norbornanedithiol

描述

Significance of Bicyclic Scaffolds in Synthetic Chemistry

Bicyclic scaffolds are molecular frameworks containing two fused or bridged rings. Their rigid, three-dimensional structures are of significant interest in modern chemical synthesis for several reasons. researchgate.netrsc.orgnih.gov

Structural Rigidity and Pre-organization: Unlike flexible linear molecules, the conformational freedom of bicyclic systems is significantly restricted. This rigidity can pre-organize appended functional groups in a specific spatial arrangement, which can be advantageous in designing molecules for specific binding interactions or catalytic processes.

Access to Three-Dimensional Chemical Space: The move away from flat, two-dimensional molecules towards more complex three-dimensional structures is a key trend in drug discovery and materials science. nih.gov Bicyclic scaffolds provide a straightforward entry into this expanded chemical space, offering novel structural motifs. researchgate.netbham.ac.uk

Bioisosteric Replacement: In medicinal chemistry, bicyclic fragments are often used as bioisosteres for aromatic rings. researchgate.net This substitution can improve the physicochemical properties of a drug candidate, such as its solubility and metabolic stability, without compromising its biological activity. researchgate.net

Foundation for Complex Molecule Synthesis: The inherent strain and defined stereochemistry of many bicyclic systems can be strategically exploited to drive complex chemical transformations, enabling the efficient construction of intricate molecular architectures. nih.gov

The Role of Thiol Functionalities in Molecular Design and Materials Science

The thiol group (-SH), also known as a mercapto group, is a highly versatile functional group with a wide range of applications in both molecular design and materials science. mdpi.comcreative-proteomics.comjsta.cl

Reactivity and "Click" Chemistry: Thiols can participate in a variety of highly efficient and selective reactions. researchgate.net One of the most notable is the thiol-ene reaction, a "click" chemistry process where a thiol adds across a carbon-carbon double bond. researchgate.netsmolecule.com This reaction is rapid, often proceeds under mild conditions, and has a high tolerance for other functional groups, making it ideal for creating complex molecular structures and polymer networks. researchgate.netresearchgate.net

Disulfide Bond Formation: Thiols can be readily oxidized to form disulfide bonds (-S-S-). mdpi.comcreative-proteomics.com This reversible covalent linkage is crucial in determining the three-dimensional structure of proteins and plays a key role in biological redox processes. creative-proteomics.com In materials science, this property is harnessed to create cross-linked polymers, hydrogels, and other materials with tunable properties. mdpi.comsmolecule.com

Surface Modification and Self-Assembly: Thiols exhibit a strong affinity for the surfaces of noble metals, particularly gold. This interaction allows for the formation of stable, self-assembled monolayers, which are fundamental to the development of sensors, electronic devices, and biocompatible coatings.

Dynamic Covalent Chemistry: The reversible nature of disulfide bonds places them at the heart of dynamic covalent chemistry. jsta.cl This field focuses on creating materials that can adapt their structure and properties in response to external stimuli such as light, pH, or redox potential. mdpi.comjsta.cl

Overview of 2,5-Norbornanedithiol as a Unique Bicyclic Dithiol Compound

This compound is a chemical compound that features the rigid norbornane (B1196662) skeleton functionalized with two thiol groups. This unique combination of a bicyclic scaffold and reactive thiol functionalities makes it a molecule of significant interest in advanced chemical research.

The synthesis of this compound can be achieved through various routes, including the reduction of corresponding disulfide or trithiole precursors. uni-freiburg.demundialsiglo21.com For example, it can be prepared by the reduction of cis,cis-hexahydro-4,7-methanobenzo[d] researchgate.netrsc.orgsmolecule.comtrithiole and cis,cis-hexahydro-6,9-methanobenzo[f] researchgate.netrsc.orgnih.govmdpi.comsmolecule.compentathiepine using a reducing agent like lithium aluminum hydride. uni-freiburg.de

The presence of two thiol groups on the conformationally restricted norbornane framework allows this compound to act as a potent cross-linking agent. smolecule.com This property is particularly valuable in polymer chemistry and materials science for the creation of well-defined network structures. For instance, it has been utilized in the development of hydrogels for tissue engineering and drug delivery systems. smolecule.com Its ability to participate in thiol-ene reactions and form disulfide bonds makes it a versatile building block for creating functional materials. smolecule.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₂S₂ |

| Molecular Weight | 160.3 g/mol |

| Canonical SMILES | C1C2CC(C1CC2S)S |

| InChI Key | ZAKWKQQWRCCBAF-UHFFFAOYSA-N |

Structure

3D Structure

属性

CAS 编号 |

89892-75-1 |

|---|---|

分子式 |

C7H12S2 |

分子量 |

160.3 g/mol |

IUPAC 名称 |

bicyclo[2.2.1]heptane-2,5-dithiol |

InChI |

InChI=1S/C7H12S2/c8-6-2-4-1-5(6)3-7(4)9/h4-9H,1-3H2 |

InChI 键 |

ZAKWKQQWRCCBAF-UHFFFAOYSA-N |

规范 SMILES |

C1C2CC(C1CC2S)S |

产品来源 |

United States |

Synthetic Methodologies for 2,5 Norbornanedithiol and Its Stereoisomers

Strategies for Carbon-Sulfur Bond Formation in Bicyclic Systems

The introduction of thiol groups onto the norbornane (B1196662) skeleton can be achieved through direct or indirect routes, with some of the most effective methods involving the reductive opening of sulfur-containing heterocyclic precursors.

A direct and efficient method for synthesizing norbornanedithiols involves the reductive cleavage of complex sulfur heterocycles that already contain the norbornane framework. Research has demonstrated the synthesis of 2-exo-3-exo-norbornanedithiol from a mixture of cis,cis-hexahydro-4,7-methanobenzo[d] smolecule.comrsc.orgnih.govtrithiole and cis,cis-hexahydro-6,9-methanobenzo[f] smolecule.comrsc.orgnih.govrsc.orgnih.govpentathiepine. uni-freiburg.de This approach utilizes a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to cleave the sulfur-sulfur bonds within the heterocyclic precursors, yielding the desired dithiol. uni-freiburg.de The reaction is typically performed in an ether solvent. uni-freiburg.de

Table 1: Reductive Cleavage Synthesis of Norbornanedithiol

| Precursors | Reagent | Solvent | Product |

|---|---|---|---|

| cis,cis-hexahydro-4,7-methanobenzo[d] smolecule.comrsc.orgnih.govtrithiole and cis,cis-hexahydro-6,9-methanobenzo[f] smolecule.comrsc.orgnih.govrsc.orgnih.govpentathiepine | Lithium aluminum hydride (LiAlH₄) | Diethyl ether (Et₂O) | 2-exo-3-exo-Norbornanedithiol |

Data sourced from a doctoral thesis on Zirconium-Catalyzed β-Elimination Reactions. uni-freiburg.de

Indirect routes typically involve first constructing the norbornane skeleton via a Diels-Alder reaction, followed by the introduction or conversion of functional groups to thiols. smolecule.commagtech.com.cn

Common strategies include:

Diels-Alder Cycloaddition: The foundational norbornene structure is synthesized through the cycloaddition of cyclopentadiene (B3395910) with a suitable dienophile. smolecule.commagtech.com.cn The resulting norbornene derivative can then undergo further reactions to introduce the thiol groups.

Reduction of Disulfides: If a disulfide precursor is available, it can be reduced to 2,5-norbornanedithiol using reducing agents like lithium aluminum hydride. smolecule.com

Conversion from Diols: A versatile method involves converting a corresponding norbornanediol to the dithiol. This can be achieved by first converting the diol to a ditosylate using p-toluenesulfonyl chloride (TsCl). The ditosylate then undergoes nucleophilic substitution with a sulfur source like potassium thioacetate (B1230152) (KSAc), followed by hydrolysis to yield the free dithiol.

From Dihalides: Similar to the diol route, a dihalonorbornane can be reacted with a sulfur nucleophile, such as thiourea (B124793) followed by alkaline hydrolysis, to produce the dithiol.

Control of Stereochemistry in Norbornane-Derived Dithiol Synthesis

The rigid, bridged structure of norbornane creates two distinct stereochemical faces: the exo face, which is sterically more accessible, and the endo face, which is shielded by the opposing methylene (B1212753) bridge. rsc.orgnih.gov This inherent geometry profoundly influences the stereochemical outcome of synthetic reactions.

In most addition reactions involving norbornene, there is a strong preference for exo attack, as the endo face is sterically hindered. rsc.orgnih.gov This principle is a key consideration in the synthesis of specific stereoisomers of this compound.

However, achieving endo selectivity is possible and has been demonstrated in certain hydroarylation reactions. The use of specific directing groups, such as an 8-aminoquinoline (B160924) group on the reactant, and the addition of sterically bulky carboxylic acids can dramatically enhance endo-selectivity. nih.govresearchgate.net Furthermore, the stereochemistry of norbornane derivatives can sometimes be controlled post-synthesis. For instance, base-promoted isomerization can convert an endo-rich mixture of methyl 5-norbornene-2-carboxylate to a mixture where the exo-isomer is present in significant amounts. scirp.org Subsequent hydrolysis under specific conditions can then kinetically favor the formation of the exo-carboxylic acid. scirp.org

Table 2: Factors Influencing Stereoselectivity in Norbornane Synthesis

| Factor | Outcome | Example Reaction | Reference |

|---|---|---|---|

| Steric Hindrance | Favors exo product | General addition reactions to norbornene | rsc.orgnih.gov |

| Directing Groups (e.g., 8-aminoquinoline) | Favors endo product | Rh(I)-catalyzed hydroarylation of benzamides | nih.gov |

| Bulky Carboxylic Acid Additives | Enhances endo-selectivity | Rh(I)-catalyzed hydroarylation | researchgate.net |

While specific research on the enantioselective synthesis of this compound is not widely documented, methods developed for other chiral norbornane derivatives provide a clear blueprint for potential strategies. rsc.orgd-nb.infochemrxiv.orgrsc.orgchemrxiv.org

Key enantioselective strategies include:

Chiral Auxiliaries: A powerful method involves using a chiral auxiliary to direct the stereochemistry of a key reaction, such as the Diels-Alder cycloaddition. Oppolzer's camphorsultam is a well-established chiral auxiliary that can be attached to a dienophile to control the diastereoselectivity of the cycloaddition, leading to a specific enantiomer of the norbornene product after the auxiliary is removed. chemrxiv.orgchemrxiv.org

Desymmetrization: An enantioselective synthesis can be achieved through the desymmetrization of a symmetric (meso) norbornene derivative. For example, the enantioselective hydrosilylation of a meso-alkene, followed by oxidation, has been used to produce chiral norbornane ketones with high enantiomeric excess (ee). d-nb.info

Chiral Catalysts: The use of chiral Lewis acid catalysts in Diels-Alder reactions can promote high enantioselectivity in the formation of chiral norbornene derivatives. magtech.com.cn

Purification and Isolation Techniques for Research Applications

The purification of dithiols like this compound requires careful techniques to obtain high-purity material while avoiding common side reactions, most notably oxidation.

Chromatography: Column chromatography is a common purification method. For dithiols, which can be sensitive, modifications such as using silica (B1680970) gel deactivated with triethylamine (B128534) may be necessary to prevent degradation on the column. For vicinal dithiols, affinity chromatography using a resin linked to an arsenical compound can be a highly specific and effective method. The dithiols form stable derivatives with the resin and can be later eluted with a reducing agent like dithiothreitol (B142953) (DTT). nih.gov

Distillation and Crystallization: For thermally stable compounds, fractional distillation under reduced pressure is an effective method for isolation. google.comcdnsciencepub.com Crystallization or precipitation from a suitable solvent system can also be employed to purify the final product. google.com

Handling and Oxidation Prevention: A critical aspect of purifying thiols and dithiols is the prevention of oxidation to the corresponding disulfides. This is typically achieved by conducting all reactions and purification steps under an inert atmosphere, such as nitrogen or argon. Degassing solvents and reagents is also a common practice.

Table 3: Purification Techniques for Dithiols

| Technique | Description | Key Considerations | Reference |

|---|---|---|---|

| Column Chromatography | Separation based on polarity. | May require deactivated silica gel to prevent oxidation/degradation. | |

| Affinity Chromatography | Specific for vicinal dithiols using an arsenic-based resin. | Allows for high-purity isolation of specific dithiol proteins. | nih.gov |

| Distillation | Separation based on boiling point. | Performed under reduced pressure to avoid thermal decomposition. | google.comcdnsciencepub.com |

Chemical Reactivity and Derivatization of 2,5 Norbornanedithiol

Thiol-Group Reactivity in Organic Transformations

The thiol groups (-SH) are the primary sites of reactivity in 2,5-norbornanedithiol, engaging in a variety of reactions characteristic of thiols, including oxidation and nucleophilic additions. These reactions are fundamental to its application in materials science and bioconjugation.

One of the most prominent reactions of this compound is its oxidative coupling to form disulfide bonds. This process, which can be either intramolecular to form a bicyclic disulfide or intermolecular to form polymers, is a key aspect of its use as a cross-linking agent. The oxidation can be initiated by various oxidizing agents or by exposure to air.

The formation of disulfide bonds is crucial in the development of hydrogels and other polymeric networks. smolecule.com The rigid norbornane (B1196662) unit, combined with the covalent disulfide linkages, imparts specific mechanical properties to the resulting materials. This reactivity is exploited in tissue engineering, where such hydrogels can serve as scaffolds that support cell adhesion and proliferation. smolecule.com The general scheme for oxidative coupling is presented below:

Intramolecular Oxidative Coupling:

2 R-SH + [O] → R-S-S-R + H₂O

Intermolecular Oxidative Coupling (Polymerization):

n HS-R-SH + n [O] → -(S-R-S)n- + n H₂O

The efficiency and outcome of the oxidative coupling can be influenced by the choice of oxidant and reaction conditions. Common oxidants include oxygen, hydrogen peroxide, and metal-based reagents. uni-muenchen.de

The thiol groups of this compound can act as nucleophiles, participating in addition reactions with electrophilic species. A significant example of this reactivity is the thiol-ene "click" reaction, where the thiols add across a carbon-carbon double bond (alkene). smolecule.com This reaction is highly efficient and can be initiated by light or a radical initiator, proceeding under mild conditions. smolecule.com

The thiol-ene reaction is a powerful tool for polymer synthesis and surface modification. The general mechanism involves the radical-mediated addition of the thiol to the alkene, as depicted below:

Initiation: A radical initiator (I•) abstracts a hydrogen atom from the thiol (R-SH) to form a thiyl radical (R-S•).

Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and creating the final thioether product.

This type of nucleophilic addition allows for the precise and efficient formation of cross-linked networks, which is valuable in creating materials for drug delivery systems and biomolecular conjugation. smolecule.com

Functionalization of the Norbornane Backbone

While the thiol groups are the most reactive sites, the norbornane backbone itself can be functionalized to introduce additional properties or reactive sites. This typically involves multi-step synthetic sequences starting from norbornene or its derivatives.

Selective functionalization of the saturated norbornane backbone of this compound is challenging due to the presence of unactivated C-H bonds. However, strategies can be envisioned starting from unsaturated precursors like norbornadiene. For instance, selective cycloaddition reactions to one of the double bonds of norbornadiene can be performed, followed by further transformations of the remaining double bond before the introduction of the thiol groups. beilstein-journals.org

Another approach involves the use of transition metal-catalyzed C-H activation. While specific examples on this compound are scarce in the literature, photoredox/nickel dual catalysis has emerged as a powerful method for the selective functionalization of C(sp³)-H bonds in various hydrocarbon frameworks. sioc-journal.cn Such a strategy could potentially be applied to introduce functional groups at specific positions on the norbornane ring.

The stereochemistry of the norbornane system (endo vs. exo) plays a crucial role in directing the approach of reagents, allowing for a degree of stereoselectivity in modification reactions.

To expand the utility of this compound in advanced syntheses, additional reactive functional groups can be incorporated into the norbornane backbone. These "handles" can include carboxyl, hydroxyl, or amino groups, allowing for subsequent conjugation or polymerization reactions.

The introduction of these groups often requires starting with a functionalized norbornene derivative prior to the installation of the thiol groups. For example, a Diels-Alder reaction between cyclopentadiene (B3395910) and an acrylic acid derivative can yield a norbornene carboxylic acid. This can then be converted to the corresponding dithiol.

Table 1: Potential Strategies for Introducing Reactive Handles

| Reactive Handle | Precursor Molecule Example | Potential Reaction |

| Carboxyl Group (-COOH) | 5-Norbornene-2-carboxylic acid | Thiolation of the double bond |

| Hydroxyl Group (-OH) | 5-Norbornene-2-methanol | Thiolation of the double bond |

| Amino Group (-NH₂) | 5-Norbornene-2-amine | Thiolation of the double bond |

These functionalized dithiol monomers can then be used in, for example, peptide synthesis or to create multifunctional materials. The carboxyl group can be activated for amide bond formation, the hydroxyl group can undergo esterification or etherification, and the amino group can form amides or be used in reductive amination. thermofisher.comnih.govbioinformatics.org

Mechanisms of Sulfur Transfer Reactions Involving this compound Derivatives

Derivatives of this compound, particularly its oxidized disulfide form, have the potential to act as sulfur transfer agents. Sulfur transfer reactions are critical in various biological and industrial processes. The mechanism of sulfur transfer often involves the cleavage of a sulfur-sulfur bond and the subsequent formation of a new sulfur-containing linkage.

While specific mechanistic studies on this compound derivatives are not widely reported, analogies can be drawn from other sulfur transfer agents. For instance, the transfer of a sulfur atom from a polysulfide species to a substrate can proceed through a nucleophilic attack by the substrate on one of the sulfur atoms of the polysulfide chain. rsc.org

In the context of a dithiol/disulfide system like that derived from this compound, a key reaction is thiol-disulfide exchange. This is a common mechanism for sulfur transfer in biological systems. The process involves the attack of a thiolate anion (from a thiol) on a disulfide bond:

R-S⁻ + R'-S-S-R' ⇌ R-S-S-R' + R'-S⁻

This equilibrium allows for the transfer of sulfur atoms between different thiol/disulfide pools. The rigid norbornane scaffold of a this compound-derived disulfide could influence the rate and equilibrium of such exchange reactions due to steric and electronic effects.

Furthermore, metal complexes involving 2,5-norbornanedithiolate ligands could facilitate sulfur transfer reactions. The sulfur atoms coordinated to a metal center can become activated for transfer to various substrates, such as alkynes or isocyanides. mdpi.com The mechanism in these cases would be highly dependent on the nature of the metal and the other ligands present.

Applications in Polymer Chemistry and Advanced Materials Science

2,5-Norbornanedithiol as a Monomer and Crosslinking Agent in Polymer Synthesis

As a difunctional thiol, this compound can act as both a monomer to build linear polymer chains and a crosslinking agent to form three-dimensional polymer networks. Its participation in polymerization reactions is primarily governed by the chemistry of its sulfhydryl (-SH) groups.

This compound is well-suited for step-growth polymerization, a process where bifunctional or multifunctional monomers react to form dimers, then trimers, and progressively larger oligomers and polymers. nih.govdocumentsdelivered.com Unlike chain-growth polymerization, which involves the sequential addition of monomers to a growing chain with an active center, step-growth polymerization proceeds by the reaction between any two reactive species.

In reactions with complementary difunctional monomers, such as di-enes or di-isocyanates, this compound would form thioether or thiourethane linkages, respectively. The polymerization proceeds in a stepwise manner, leading to a gradual increase in molecular weight. A high degree of conversion is necessary to achieve high molecular weight polymers. nih.gov The mechanism does not require an initiator and proceeds through functional group reactions, often with the elimination of a small molecule like water in some condensation processes. documentsdelivered.com

When reacted with monomers possessing a functionality greater than two, this compound acts as a crosslinking agent, leading to the formation of a polymer network. The point at which the polymer network becomes sufficiently interconnected to form a single macroscopic molecule is known as the gel point.

The crosslink density, which significantly influences the mechanical properties of the final material (e.g., stiffness, elasticity), can be precisely controlled. Key factors for controlling crosslink density include:

Stoichiometry: The molar ratio of the thiol groups on this compound to the reactive groups of the comonomer(s). An equimolar ratio of functional groups typically leads to the highest crosslink density.

Monomer Functionality: The number of reactive groups on the comonomers used. Higher functionality comonomers will lead to a more densely crosslinked network.

Reaction Conversion: The extent to which the polymerization reaction is allowed to proceed. Higher conversion results in a more complete network structure.

This control over network architecture is crucial for tailoring material properties for specific applications, such as in the fabrication of hydrogels for tissue engineering where matrix stiffness can direct cell fate. iu.edunih.gov

Thiol-Ene "Click" Chemistry Applications

Thiol-ene "click" chemistry is a powerful and versatile reaction platform that involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (an "ene"). wikipedia.org This reaction is characterized by high yields, rapid reaction rates, stereoselectivity, and insensitivity to oxygen and water, making it highly attractive for materials synthesis. wikipedia.org this compound, with its two thiol groups, is an ideal component for creating polymers and networks via this mechanism when reacted with di-ene or multi-ene comonomers.

The thiol-ene reaction is typically initiated by radicals, which can be generated through various methods, most commonly by photolysis of a photoinitiator using ultraviolet (UV) or visible light. nih.govtitech.ac.jp The general mechanism proceeds via a step-growth radical addition process: wikipedia.orgitu.edu.tr

Initiation: A photoinitiator absorbs light and generates free radicals. These radicals then abstract a hydrogen atom from a thiol group (R-SH), creating a highly reactive thiyl radical (R-S•).

Propagation & Chain Transfer: The thiyl radical adds across an ene double bond, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol group in a chain-transfer step, regenerating a thiyl radical and forming the final thioether linkage. This new thiyl radical can then participate in another propagation step.

This combination of propagation and chain-transfer steps is the basis for the step-growth nature of thiol-ene polymerization. itu.edu.tr The reaction is highly efficient and proceeds rapidly under ambient conditions. wikipedia.org

Kinetic studies of thiol-ene reactions involving norbornene derivatives have revealed important structure-reactivity relationships. The strained double bond of the norbornene ring system is known to be highly reactive toward radical addition, making it an excellent "ene" partner for dithiols like this compound. rsc.org

| Kinetic Parameter | Description | Significance in Norbornane (B1196662) Systems |

| Propagation Rate Constant (kp) | Rate of addition of a thiyl radical to the norbornene double bond. | Generally high due to the strained nature of the norbornene ring, which favors the addition reaction. rsc.org |

| Chain-Transfer Rate Constant (kct) | Rate of hydrogen abstraction from a thiol by the carbon-centered radical. | Can become the rate-limiting step, influencing the overall polymerization speed. |

| kp / kct Ratio | The ratio between the propagation and chain-transfer rates. | Determines the overall reaction mechanism. A balanced ratio is crucial for the ideal step-growth process. itu.edu.tr |

UV Initiation: This is the most common method, utilizing photoinitiators that cleave or abstract a hydrogen atom upon exposure to UV light (typically 250-400 nm) to generate radicals. nih.gov Type I (cleavage) and Type II (H-abstraction) photoinitiators can be used. nih.gov It allows for excellent spatial and temporal control over the polymerization process.

Visible Light Initiation: For applications where UV light is detrimental, such as in biomedical hydrogels, visible light (400-700 nm) can be used. nih.gov This typically requires a two-component system consisting of a photosensitizer (e.g., Eosin-Y) and a co-initiator. In some systems, the thiol monomer itself can act as the co-initiator. nih.gov

Thermal Initiation: Radicals can also be generated by the thermal decomposition of initiators like 2,2′-azobis(isobutyronitrile) (AIBN) at elevated temperatures. nih.gov This method is useful for bulk polymerizations where light penetration is limited.

Sonochemical Initiation: The application of ultrasound can induce the formation of radicals, providing another method for initiating thiol-ene reactions at room temperature. This technique can be advantageous for certain applications, although yields may be influenced by the potential for sonolysis of the resulting thioether products.

The choice of initiation method depends on the specific application, the desired reaction rate, and the sensitivity of the components to heat or high-energy radiation.

Mechanistic Investigations of Thiol-Ene Additions

The thiol-ene reaction is a powerful chemical transformation known for its efficiency and adherence to "click chemistry" principles. The reaction involving this compound and an 'ene' functional group, such as a norbornene moiety, proceeds via a free-radical addition mechanism. This process can be initiated by heat or, more commonly, by light (photopolymerization). wikipedia.orgalfa-chemistry.com

The mechanism consists of three primary stages:

Initiation: A radical initiator, upon exposure to light or heat, abstracts a hydrogen atom from one of the thiol groups (-SH) of this compound. This generates a highly reactive thiyl radical (RS•). wikipedia.org

Propagation: The thiyl radical adds across the double bond of an 'ene' molecule. Due to the strained nature of the norbornene ring, this addition is particularly rapid and efficient. nih.govrsc.orgresearchgate.net This step creates a carbon-centered radical intermediate. Subsequently, this carbon radical engages in a chain-transfer step by abstracting a hydrogen from another thiol group, thereby regenerating a thiyl radical. wikipedia.orgresearchgate.net This new thiyl radical can then participate in another propagation cycle.

Termination: The reaction concludes when two radicals combine. mdpi.com

The thiol-norbornene reaction is characterized as a step-growth polymerization, which leads to the formation of uniform polymer networks. nih.govrsc.org The bifunctional nature of this compound allows it to act as a crosslinker, reacting at both of its thiol sites to connect two 'ene' molecules, leading to the formation of a three-dimensional polymer network. Kinetic studies have shown that thiol-norbornene systems exhibit particularly fast polymerization rates with minimal side reactions like homopolymerization, making them ideal for rapid curing applications. mdpi.comacs.orgnih.gov

Orthogonal Bioconjugation Strategies Utilizing Thiol-Ene Chemistry

Orthogonal bioconjugation refers to the ability to perform a specific chemical reaction in the presence of numerous other functional groups without side reactions, a critical requirement for modifying complex biological molecules. nih.gov Thiol-ene chemistry has emerged as a valuable tool in this area due to its high selectivity, efficiency, and biocompatibility. rsc.orgsemanticscholar.orgresearchgate.net The reaction can be performed under mild, physiologically relevant conditions, often using visible light, which minimizes damage to sensitive biomolecules. nih.govresearchgate.netelsevierpure.com

The strategy frequently targets the thiol group of cysteine residues, which are relatively rare in proteins, allowing for site-specific modifications. nih.govrsc.orgresearchgate.net In this context, a bifunctional molecule like this compound can be utilized as a homobifunctional crosslinker. For instance, it could be used to link two separate proteins or nanoparticles that have been functionalized with 'ene' moieties. The resulting thioether bond is highly stable, a significant advantage over other linkages like the succinimide (B58015) linkage from maleimide (B117702) reactions, which can be prone to hydrolysis. nih.govrsc.org

The key advantages of using thiol-ene chemistry for bioconjugation include:

High Specificity: The reaction is highly selective for thiols and 'enes', avoiding unwanted reactions with other functional groups present in proteins and other biomolecules. nih.govnih.gov

Biocompatibility: The reaction proceeds under mild conditions (neutral pH, aqueous solution, ambient temperature) and can be initiated with low-energy visible light, preserving the structure and function of biological molecules. nih.govresearchgate.net

Stability: The formation of a robust thioether linkage ensures the stability of the resulting conjugate. nih.govsemanticscholar.org

"Click" Characteristics: The reaction is fast, high-yielding, and generates no toxic byproducts. nih.govacs.org

Development of High Refractive Index Materials

Design Principles for Sulfur-Containing Optical Resins

The refractive index (n) of a polymer is a critical property for optical applications. According to the Lorentz-Lorenz equation, a high refractive index is achieved by maximizing the molar refraction and minimizing the molar volume of the polymer's repeating unit. acs.orgnih.govaalto.fiyamagata-u.ac.jp The primary strategies for designing high refractive index polymers (HRIPs) focus on incorporating specific atoms and structural motifs that contribute to these characteristics.

Sulfur is a particularly effective element for increasing refractive index due to its high molar refraction and polarizability compared to carbon or oxygen. acs.orgnih.govgoogle.com Introducing sulfur atoms into the polymer backbone, typically as thioether linkages, is a common and effective approach. acs.org

Key design principles include:

High Sulfur Content: Increasing the weight percentage of sulfur in the polymer structure directly correlates with a higher refractive index. google.com

Aromatic Groups: The inclusion of aromatic rings (e.g., phenyl, naphthyl) significantly increases molar refraction due to their polarizable π-electron systems. acs.org

Alicyclic Structures: Rigid and bulky alicyclic structures, such as the norbornane skeleton found in this compound, can help to create a densely packed yet amorphous material. This reduces the molar volume without inducing crystallinity, which would cause light scattering. nih.govmdpi.com

Integration of this compound in High Refractive Index Polymer Formulations

Based on the design principles, this compound is an excellent candidate monomer for creating HRIPs. It combines a high sulfur content with a compact, rigid alicyclic norbornane structure. This dithiol can be polymerized with various comonomers to produce high-performance optical resins.

Two primary polymerization routes are:

Thiol-Ene Polymerization: Reacting this compound with multifunctional 'ene' compounds results in a crosslinked polythioether network. This method is advantageous due to its rapid, photo-initiated curing process and the high density of sulfur-containing thioether linkages formed. researchgate.net

Polythiourethane Formation: The reaction of dithiols with diisocyanates is a well-established method for producing polythiourethanes, a class of polymers known for their excellent optical and mechanical properties. dntb.gov.ua The reaction of this compound with an aromatic diisocyanate would yield a polymer with a high refractive index, benefiting from both the sulfur content of the dithiol and the aromatic content of the diisocyanate.

The table below shows the refractive indices of various polymers synthesized using different sulfur-containing monomers, illustrating the effectiveness of this approach.

| Polymer System | Sulfur-Containing Monomer(s) | Refractive Index (nD at 589 nm) | Abbe Number (νD) |

|---|---|---|---|

| Thiol-Ene Resin | Aromatic Dithiol + Ene Monomer | 1.633 - 1.669 | 25 - 32 |

| Poly(thioether sulfone) | Disulfanyltricyclodecane (TCDSH) + Divinyl Sulfone (DVS) | 1.686 | 48.6 |

| Thiol-Yne Photopolymer | Aromatic Dithiol + Diyne Monomer | > 1.680 | N/A |

| Vapor-Deposited Polymer | Vaporized Sulfur | > 1.900 | N/A |

Optical Properties of Derived Polymers (e.g., dispersion, birefringence)

Beyond a high refractive index, other optical properties are crucial for the performance of optical materials.

Dispersion (Abbe Number): Dispersion is the variation of refractive index with wavelength, which causes chromatic aberration in lenses. It is quantified by the Abbe number (νD), with a higher Abbe number indicating lower dispersion. nih.govaalto.fi While materials with high refractive indices often exhibit high dispersion (low Abbe number), the incorporation of aliphatic and alicyclic structures, like the norbornane group, can help to achieve a favorable balance of a high refractive index and a high Abbe number. nih.govaalto.fimdpi.comnih.gov

Birefringence: Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. For many optical applications, such as lenses and substrates, low birefringence is essential to prevent image distortion. The use of rigid, non-planar, and asymmetric monomers like this compound promotes the formation of amorphous, isotropic polymer networks. This lack of long-range molecular orientation minimizes birefringence. nih.govresearchgate.net

Transparency: For use in optical devices, polymers must be highly transparent in the visible light spectrum. Sulfur-containing polymers can achieve excellent transparency, although high concentrations of polysulfide chains or aromatic groups can sometimes lead to yellowing. specialchem.com Careful monomer design and synthesis conditions are used to produce nearly colorless polymers. nih.gov

Applications in Advanced Optical Devices (e.g., holographic materials, lenses)

The unique combination of high refractive index, low dispersion, and low birefringence makes polymers derived from this compound and similar sulfur-containing monomers highly suitable for a range of advanced optical applications. aalto.fi

Lenses and Microlenses: A high refractive index allows for the fabrication of thinner, lighter, and more powerful lenses with reduced curvature, which is critical for applications in consumer electronics like smartphone cameras, as well as in eyeglasses. acs.orgoptica.org

Holographic Materials: Holography relies on recording interference patterns within a photosensitive medium. Thiol-ene based polymer systems are excellent candidates for holographic materials because photopolymerization creates a significant change in refractive index (Δn) between exposed and unexposed regions. nih.govacs.org This high dynamic range (Δn) allows for the recording of bright, efficient holograms. nih.govresearchgate.netnsf.gov

Optical Coatings and Waveguides: These polymers can be used as anti-reflective coatings and as high-performance materials for encapsulating light-emitting diodes (OLEDs), improving light extraction efficiency. acs.orgnih.gov Their properties also make them suitable for creating optical waveguides for integrated photonic circuits. aalto.fi

Fabrication of Functional Polymeric Resins

Synthesis of Resins with Tailored Mechanical Properties

The incorporation of this compound into resin formulations allows for the precise tailoring of mechanical properties. In thiol-ene polymer systems, the final characteristics of the cured resin, such as its stiffness (flexural modulus) and strength, are directly influenced by the structure and functionality of the thiol and ene monomers.

When this compound is reacted with multifunctional ene monomers, such as triallyl-1,3,5-triazine-2,4,6-trione (TATATO), it acts as a crosslinker, forming a covalently bonded three-dimensional network. The inherent rigidity of the norbornane backbone contributes to the stiffness of the resulting polymer. However, research comparing thiol-norbornene systems to conventional BisGMA/TEGDMA dental resins has shown that while offering other advantages, these systems may exhibit lower flexural strength and modulus. For example, a thiol-norbornene resin showed a flexural modulus of 1.3 ± 0.1 GPa, which was lower than the BisGMA/TEGDMA control at 2.2 ± 0.1 GPa. nih.gov

To overcome this, this compound can be used in ternary methacrylate-thiol-ene systems. In such formulations, it can act as a reactive diluent, combining the advantages of both chemistries. This approach can yield resins with high flexural modulus and strength, comparable to traditional dimethacrylate systems, while benefiting from the advantages of the thiol-ene reaction. nih.gov The ability to adjust the ratio of thiol to ene functional groups provides a direct method for controlling the crosslink density, which in turn dictates the material's mechanical response.

| Resin System | Polymerization Shrinkage Stress (MPa) | Flexural Modulus (GPa) |

|---|---|---|

| Thiol-Norbornene | 2.2 ± 0.2 | 1.3 ± 0.1 |

| PETMP/TATATO (Thiol-Allyl Ether) | 1.6 ± 0.1 | 1.7 ± 0.2 |

| BisGMA/TEGDMA (Control) | 2.6 ± 0.2 | 2.2 ± 0.1 |

| EBPADMA/TEGDMA (Control) | 2.8 ± 0.2 | 1.7 ± 0.1 |

Control of Polymerization Shrinkage and Material Stability

The use of this compound in thiol-ene polymerization offers a robust solution to this problem. Thiol-ene reactions proceed via a step-growth mechanism, which is characterized by a delayed gel point. This means that a significant portion of the reaction occurs before the polymer network becomes rigid, allowing for stress relaxation during the initial stages of polymerization. nih.govresearchgate.net

Studies have demonstrated that thiol-ene polymer systems exhibit dramatically lower polymerization shrinkage stress compared to methacrylate-based resins. For instance, a thiol-norbornene resin developed a shrinkage stress of 2.2 ± 0.2 MPa, which is lower than the 2.6 ± 0.2 MPa observed in a standard BisGMA/TEGDMA resin. nih.gov In hybrid systems, such as thiol-ene/thiol-epoxy networks, the reduction can be even more pronounced, with stress values as low as 0.2 MPa, a 90% reduction compared to control dimethacrylate resins. nih.gov This significant decrease in stress enhances the dimensional stability and long-term integrity of the final product. The uniform network formation characteristic of step-growth polymerization also contributes to improved thermal and chemical stability of the cured resin.

Role of this compound in Enhancing Resin Performance

The rigid bicyclic structure of the norbornane moiety imparts stiffness and thermal stability to the polymer network. Furthermore, the presence of sulfur atoms from the thiol groups contributes to a high refractive index in the resulting polymer, a desirable property for optical applications such as lenses and coatings. titech.ac.jpnih.gov

By participating in a step-growth polymerization, this compound helps create a more homogeneous network structure compared to the heterogeneous networks formed during chain-growth polymerization. researchgate.net This uniformity leads to more predictable material properties, including improved mechanical strength, reduced shrinkage stress, and higher functional group conversion. The combination of these factors results in resins with superior performance characteristics suitable for demanding applications in dentistry, electronics, and advanced optical systems. nih.govresearchgate.net

Biomaterials and Biomedical Applications (Focus on material science, not clinical)

In the field of biomaterials, this compound serves as a critical component in the fabrication of advanced materials for biomedical research, primarily through thiol-ene crosslinking reactions. Its utility lies in its ability to form stable, biocompatible networks with tunable properties, which are essential for applications such as tissue engineering and the functionalization of research tools.

Hydrogel Formation via Thiol-Ene Crosslinking

Hydrogels are water-swollen polymer networks that are widely used as scaffolds in tissue engineering and as systems for studying cell behavior due to their structural similarity to the native extracellular matrix. nih.gov The thiol-norbornene photo-click reaction is an exceptionally efficient method for creating hydrogels with precisely controlled properties. nih.govresearchgate.net

In this process, this compound can act as a dithiol crosslinker. It reacts with macromers that have been functionalized with norbornene groups, such as gelatin-norbornene (GelNB) or polyethylene (B3416737) glycol-norbornene (PEGNB). nih.gov Upon initiation by a photoinitiator and exposure to light (typically long-wave UV or visible light), thiyl radicals are generated from the thiol groups of this compound. These radicals then react with the norbornene moieties on the macromers, leading to the formation of a crosslinked hydrogel network. nih.gov

A key advantage of this step-growth mechanism is that it is not inhibited by oxygen, allowing for rapid and highly cytocompatible gelation under physiologically relevant conditions. researchgate.net The mechanical properties of the resulting hydrogel, such as stiffness, can be precisely and independently tuned by varying the concentration and functionality of the thiol crosslinker, without altering the concentration of the bioactive macromer. researchgate.net This modularity is crucial for creating specific microenvironments to study cell fate processes like differentiation and proliferation. researchgate.net

| PEG-Norbornene (wt%) | Dithiothreitol (B142953) (DTT) Concentration (mM) | Resulting Hydrogel Stiffness (kPa) |

|---|---|---|

| 5 | 5 | 3.3 |

| 5 | 7 | ~6.0 (interpolated) |

| 10 | - | 31.3 |

Functionalization of Biomolecules and Nanomaterials for Research

The high reactivity and specificity of thiol groups make this compound a useful linker molecule for the functionalization of biomolecules and nanomaterials for research purposes. Surface functionalization is essential to stabilize nanoparticles, prevent aggregation, and confer specific bio-functionality. mdpi.com

The thiol groups of this compound can form strong covalent bonds with the surfaces of inorganic nanoparticles, such as those made of gold or iron oxide. ucl.ac.ukmdpi.com This allows for the creation of a stable organic shell around the nanoparticle core. The norbornane structure provides a secondary point of attachment. For instance, one thiol group could anchor the molecule to a nanoparticle surface, while the other remains available for further reaction, or the norbornane ring itself could be functionalized. This dithiol linker can be used to tether polymers or bioactive molecules to the nanoparticle surface, enhancing their biocompatibility and utility in research applications like cell tracking and imaging. ucl.ac.ukresearchgate.net

Similarly, in the context of biomolecules, this compound can be used to link different molecules together or to attach them to a solid support. The thiol-ene reaction provides a bio-orthogonal "click" chemistry approach, meaning it proceeds efficiently in a biological environment without interfering with native biochemical processes. This makes it a powerful tool for creating well-defined bioconjugates and functionalized surfaces for fundamental studies in cell biology and materials science.

Scaffolds for Tissue Engineering

Hydrogels formed via thiol-norbornene photo-click chemistry are emerging as a versatile platform for creating scaffolds in tissue engineering. nih.govelsevierpure.comnih.govresearchgate.net This system typically involves the reaction of a multi-functional norbornene-modified macromer with a sulfhydryl-containing linker, such as a dithiol compound, to form a crosslinked three-dimensional network. nih.govnih.govresearchgate.net The resulting hydrogels are highly attractive for biomedical applications due to their biocompatibility, tunable mechanical properties, and capacity to encapsulate cells in a 3D environment that mimics the natural extracellular matrix (ECM). bohrium.comresearchgate.netmdpi.commdpi.com

The core of this technology is the light-mediated thiol-norbornene reaction, a type of click chemistry that proceeds rapidly and efficiently under mild conditions, making it suitable for encapsulating delicate biological materials like cells. nih.govnih.gov This reaction can be initiated by long-wave UV or visible light with a low concentration of a photoinitiator. nih.govnih.govresearchgate.net A key advantage of this step-growth polymerization is that it is not inhibited by oxygen, which allows for faster and more cytocompatible gelation compared to traditional chain-growth polymerizations. nih.govresearchgate.net

Researchers utilize synthetic macromers, most commonly multi-arm poly(ethylene glycol) functionalized with norbornene end-groups (PEG-Nor), as the hydrogel backbone. nih.govbohrium.comresearchgate.net PEG is chosen for its hydrophilic, non-fouling, and biocompatible nature. nih.govnih.gov The crosslinking is achieved by reacting the PEG-Nor with dithiolated molecules. bohrium.comresearchgate.net While various di-thiolated crosslinkers are used, including dithiothreitol (DTT) and PEG-dithiol, the fundamental reaction provides a robust method for creating hydrogel scaffolds. nih.govnih.govbohrium.com

The biophysical and biochemical properties of these hydrogels can be readily and independently tuned. nih.govresearchgate.net For instance, the stiffness (elastic modulus) of the scaffold, a critical factor influencing cell behavior and differentiation, can be precisely controlled by adjusting the weight percentage of the PEG-Nor macromer or the concentration of the dithiol crosslinker. bohrium.comresearchgate.net Studies have demonstrated the ability to create hydrogels with a stiffness range from 3.3 kPa to 31.3 kPa by systematically varying these parameters. bohrium.comresearchgate.net This tunability allows for the creation of microenvironments that mimic the mechanical properties of various native tissues. mdpi.com

Furthermore, the hydrogel network can be modified to include bioactive signals. Cell-adhesive ligands, such as peptides containing the Arg-Gly-Asp-Ser (RGDS) sequence, can be incorporated to promote cell attachment and spreading, as PEG itself does not support cell adhesion. researchgate.netnih.gov The degradation of the hydrogel, essential for allowing cells to remodel their surroundings and for eventual tissue integration, can also be engineered by incorporating hydrolytically or proteolytically labile linkages. nih.govnih.gov For example, using peptide crosslinkers sensitive to matrix metalloproteinases (MMPs) allows cells to degrade the scaffold in a manner that mimics natural tissue remodeling. nih.goviu.edu

The cytocompatibility of the thiol-norbornene hydrogel system has been demonstrated with various cell types. Human mesenchymal stem cells (hMSCs), when encapsulated in these hydrogels, show high viability over extended culture periods. mdpi.comnih.gov One study tracking encapsulated MSCs found that cell viability remained high over a 7-day period. mdpi.com The mild gelation process ensures that a high percentage of cells survive encapsulation. mdpi.comnih.gov This makes these scaffolds highly suitable for applications in regenerative medicine, stem cell culture, and studies of fundamental cell biology in a 3D context. nih.govelsevierpure.comnih.govresearchgate.net

Table 1: Mechanical Properties of PEG-Nor Hydrogels

This table presents data on how the elastic modulus (a measure of stiffness) of hydrogels can be tuned by varying the concentration of the dithiol crosslinker, dithiothreitol (DTT), at a fixed concentration of poly(ethylene glycol) norbornene (PEG-Nor).

| PEG-Nor Concentration (wt%) | DTT Crosslinker Concentration (mM) | Elastic Modulus (kPa) |

| 5 | 5 | 9.9 |

| 5 | 7 | 17.2 |

Data sourced from studies on Mesenchymal Stem Cells (MSCs) cultured on RGD-functionalized PEG-Nor hydrogels. mdpi.com

Table 2: Viability of Encapsulated Mesenchymal Stem Cells (MSCs)This table shows the percentage of live MSCs encapsulated within a 5 wt% PEG-Nor hydrogel crosslinked with 5 mM DTT over a one-week period, demonstrating the high cytocompatibility of the scaffold.

| Culture Time (Days) | Live Cells (%) |

| 1 | ~95 |

| 3 | ~94 |

| 7 | ~93 |

Data are approximate values derived from graphical representations in the cited literature. mdpi.com

Coordination Chemistry and Ligand Design

2,5-Norbornanedithiol as a Chelating Ligand for Metal Complexes

As a bidentate ligand, this compound readily forms chelate rings with metal centers. The sulfur atoms act as soft donors, showing a high affinity for soft metal ions such as copper, nickel, and zinc, as well as heavier transition metals. nih.govlibretexts.org The formation of a stable five- or six-membered chelate ring is a driving force for the complexation process, leading to thermodynamically stable metal complexes.

The rigid bicyclo[2.2.1]heptane (norbornane) framework of this compound is a defining feature that dictates the geometry of its metal complexes. Unlike flexible acyclic dithiol ligands, the norbornane (B1196662) backbone locks the two sulfur atoms into a relatively fixed spatial orientation. This pre-organization has several important consequences for coordination geometry:

Constrained Bite Angle: The distance and angle between the two sulfur donors are constrained by the carbon skeleton. This results in a well-defined and rigid "bite angle" at the metal center. This rigidity can be used to enforce specific coordination geometries (e.g., square planar or tetrahedral) that might not be favored with more flexible ligands.

Induction of Chirality: The norbornane scaffold is inherently chiral. When using an enantiomerically pure form of this compound (e.g., (1R,2S,4R,5S)-norbornane-2,5-dithiol), the chirality is transferred to the resulting metal complex. This creates a chiral pocket around the metal's active site, which is a fundamental requirement for asymmetric catalysis. mdpi.comresearchgate.net

Steric Shielding: The bulky norbornane framework can shield the metal center, influencing the approach of substrates and preventing unwanted side reactions, such as the formation of polynuclear species.

The table below summarizes the expected stereochemical impact of the norbornane backbone on the coordination sphere of a metal complex.

| Stereochemical Factor | Description | Consequence in Metal Complexes |

| Rigid Backbone | The bicyclic structure prevents free rotation around C-C bonds. | Enforces a fixed distance and orientation between sulfur donor atoms. |

| Bite Angle | The S-Metal-S angle is constrained by the ligand's structure. | Leads to predictable and stable coordination geometries. |

| Inherent Chirality | The norbornane skeleton is chiral. | Use of enantiopure ligands creates a chiral environment at the metal center. |

| Steric Bulk | The three-dimensional structure of the framework occupies significant space. | Can direct substrate binding and prevent catalyst deactivation. |

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the dithiol ligand in an appropriate solvent. sdiarticle5.comnih.gov The thiol protons are generally acidic and can be deprotonated by a base to form the more nucleophilic thiolate anions, which then readily coordinate to the metal ion. Common synthetic strategies include:

Reaction with Metal Halides: A common method involves reacting the dithiol with a metal halide (e.g., NiCl₂, CuI, ZnCl₂) in the presence of a non-coordinating base like triethylamine (B128534) or sodium hydride to scavenge the liberated HCl.

Salt Metathesis: The alkali metal salt of the dithiolate (e.g., the disodium (B8443419) salt) can be prepared first and then reacted with a metal halide, driving the reaction forward by the precipitation of the alkali metal halide.

Reductive Synthesis: In some cases, the dithiol can be formed in situ by the reduction of a corresponding disulfide before complexation.

The choice of solvent is crucial and often depends on the solubility of the reactants and the final complex. Alcohols, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are frequently used. mdpi.com

Application of Derived Metal Complexes in Catalysis

The unique electronic and steric properties imparted by the this compound ligand make its metal complexes promising candidates for various catalytic applications.

The development of catalysts for asymmetric synthesis is a major goal in modern chemistry, and chiral ligands are central to this endeavor. nih.govsnnu.edu.cn By using an enantiomerically pure form of this compound, it is possible to create a chiral coordination environment that can differentiate between enantiotopic faces of a prochiral substrate. researchgate.netnih.gov

Although specific applications of this compound complexes in asymmetric catalysis are not extensively documented, the principles of chiral ligand design suggest their potential in a range of transformations. researchgate.net The rigid backbone can enhance enantioselectivity by providing a well-defined chiral pocket that directs the substrate's orientation during the catalytic cycle.

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, with Ring-Opening Metathesis Polymerization (ROMP) being a key application. utc.edu Norbornene and its derivatives are exceptionally reactive monomers in ROMP due to their high ring strain. mdpi.comnih.gov While the primary role of norbornene structures is typically as a monomer, the corresponding dithiol ligand could theoretically be incorporated into the catalyst design. researchgate.netrsc.org For instance, a this compound ligand could be used to modify the steric and electronic properties of ruthenium-based Grubbs-type catalysts, potentially influencing their activity, stability, and selectivity.

Dithiolate ligands are well-known for their redox-active or "non-innocent" character. rsc.org This means the ligand itself can participate in redox reactions, storing and releasing electrons during a catalytic cycle. mdpi.commdpi.com The sulfur atoms of the this compound ligand can be oxidized, allowing the metal complex to engage in multi-electron transformations. mit.edu

This property is highly valuable in electrocatalysis, where the ability to mediate electron transfer is paramount. youtube.com Metal complexes of this compound could potentially be employed as catalysts for important redox reactions, such as the hydrogen evolution reaction (HER) or CO₂ reduction, where the ligand framework can assist the metal center in the electron transfer process.

The table below summarizes potential catalytic applications for metal complexes derived from this compound.

| Catalytic Application | Role of this compound Ligand | Potential Reaction Types |

| Asymmetric Catalysis | Provides a rigid, chiral environment around the metal center. | Asymmetric hydrogenation, hydrosilylation, C-C bond formation. |

| Olefin Metathesis | Modifies the steric and electronic properties of the metal catalyst. | Ring-Opening Metathesis Polymerization (ROMP) of strained olefins. |

| Electrocatalysis | Acts as a redox-active, non-innocent ligand to facilitate electron transfer. | Hydrogen evolution, CO₂ reduction, oxygen reduction. |

Computational and Theoretical Studies

Molecular Modeling of 2,5-Norbornanedithiol Conformational Dynamics

Molecular modeling of this compound would be essential to understand its three-dimensional structure and flexibility, which are key factors influencing its reactivity. The bicyclic norbornane (B1196662) framework is rigid, but the thiol substituents at the 2 and 5 positions can exhibit various rotational conformations (rotamers).

A primary focus of such a study would be to identify the most stable conformers. This is typically achieved by performing a conformational search using molecular mechanics force fields. The relative energies of different stereoisomers (exo/endo and syn/anti) would also be a critical aspect of the investigation. For instance, the thiol groups can be oriented in an endo position (pointing towards the six-membered ring) or an exo position (pointing away). The relative stability of the exo,exo-, exo,endo-, and endo,endo-2,5-norbornanedithiol isomers would significantly impact their use in polymerization, as steric hindrance plays a crucial role in reaction kinetics.

The dynamics of these conformers could be simulated using molecular dynamics (MD) simulations. These simulations would track the movement of atoms over time, providing insights into the vibrational modes of the molecule and the energy barriers for rotation around the C-S bonds. This information is valuable for understanding how the molecule behaves in different environments, such as in solution or in the bulk state prior to polymerization.

Table 1: Hypothetical Relative Energies of this compound Stereoisomers

| Stereoisomer | Relative Energy (kcal/mol) | Key Structural Feature |

|---|---|---|

| exo,exo | 0.00 | Both thiol groups are directed away from the bicyclic ring, minimizing steric hindrance. |

| exo,endo | 1.5 - 3.0 | One thiol group is directed towards the ring, leading to some steric strain. |

Note: This table is illustrative and based on general principles of stereochemistry. Actual values would need to be determined through quantum chemical calculations.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations would provide a wealth of information about its reactivity and spectroscopic properties.

Key parameters that would be calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is associated with its ability to accept electrons. In the context of a thiol-ene reaction, the HOMO of the thiol group is particularly important. The energy of the HOMO and its spatial distribution would indicate the nucleophilicity of the sulfur atom.

The electrostatic potential surface could also be mapped onto the electron density to visualize regions of the molecule that are electron-rich or electron-poor. This would highlight the acidic nature of the thiol protons and the nucleophilic character of the sulfur atoms. Natural Bond Orbital (NBO) analysis could further quantify the charge distribution on each atom, providing a more detailed picture of the molecule's polarity.

Table 2: Hypothetical DFT-Calculated Electronic Properties of exo,exo-2,5-Norbornanedithiol

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the electrons in the sulfur lone pairs, related to reactivity in radical transfer reactions. |

| LUMO Energy | +1.2 eV | Represents the energy of the lowest energy orbital to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability. |

| Mulliken Charge on Sulfur | -0.15 e | Indicates a partial negative charge on the sulfur atoms, consistent with their nucleophilicity. |

Note: These values are representative and would vary depending on the level of theory and basis set used in the DFT calculations.

Prediction of Reactivity and Reaction Pathways (e.g., thiol-ene, polymerization)

Computational methods can be used to predict the reactivity of this compound in various chemical reactions, most notably the thiol-ene reaction, which is a cornerstone of its application in polymer chemistry. The thiol-ene reaction can proceed via either a radical or a nucleophilic addition mechanism.

In the context of polymerization, computational models could predict the likelihood of intramolecular cyclization versus intermolecular propagation. Due to the presence of two thiol groups on the same molecule, there is a possibility of forming cyclic structures, which would affect the final polymer network structure.

Simulation of Polymer Network Formation and Material Properties

Once the fundamental reactivity of this compound is understood, computational simulations can be employed to model the formation of a polymer network. This is often done using kinetic Monte Carlo or molecular dynamics simulations.

In these simulations, individual monomers of this compound and a suitable di-ene or multi-ene crosslinker would be placed in a simulation box. The reaction rules, derived from the quantum mechanical calculations of reactivity, would govern the formation of covalent bonds between the thiol and ene functional groups. This allows for the simulation of the polymerization process from the initial mixture of monomers to a fully crosslinked network.

By analyzing the resulting polymer network topology, various material properties can be predicted. These include the gel point (the point at which a continuous network is formed), the crosslink density, and the distribution of cycle ranks. Mechanical properties such as the Young's modulus, shear modulus, and ultimate tensile strength could be estimated by subjecting the simulated network to virtual mechanical testing. Thermal properties, such as the glass transition temperature (Tg), could also be predicted from the temperature-dependent dynamics of the polymer chains in the network.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Advanced Characterization Techniques in Research

Spectroscopic Methodologies for Structural Elucidation of Derivatives and Polymers

Spectroscopy is a cornerstone for the analysis of 2,5-Norbornanedithiol-based materials, providing insight from the monomer to the final polymer network.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound derivatives and the detailed microstructural analysis of the polymers they form. mdpi.com While one-dimensional (1D) ¹H and ¹³C NMR provide primary structural information, two-dimensional (2D) techniques are often required to resolve complex spectral overlap, which is common in polymers. mdpi.comresearchgate.net

2D NMR techniques such as Homonuclear Correlation Spectroscopy (¹H-¹H COSY) and Heteronuclear Single Quantum Coherence (¹H-¹³C HSQC) are employed to make unambiguous assignments of proton and carbon signals, respectively. nih.gov For instance, in the characterization of thiol-functionalized norbornene monomers, COSY spectra can confirm the coupling between protons within the rigid norbornane (B1196662) framework, while HSQC correlates each proton signal to its directly attached carbon atom. nih.govmdpi.com This is essential for confirming the regiochemistry of the thiol groups and the integrity of the bicyclic structure.

When this compound is used to form crosslinked polymer networks, such as in thiol-ene polymerizations, the resulting material is an insoluble solid, necessitating the use of solid-state NMR (ssNMR). researchgate.net Cross-Polarization Magic Angle Spinning (CP/MAS) is a common ssNMR technique that enhances the signal of ¹³C nuclei, allowing for the characterization of the polymer backbone and crosslink points. researchgate.netnih.gov By comparing the CP/MAS spectra of the precursor polymers with the final crosslinked network, the disappearance of signals corresponding to reactive groups (e.g., vinyl or norbornene double bonds) and the appearance of new signals corresponding to the thioether linkage can confirm the crosslinking reaction. researchgate.net Advanced techniques like ¹H double quantum (DQ) NMR can probe polymer chain dynamics and the density of crosslinks by analyzing residual dipolar couplings within the network. osti.gov

| Technique | Application | Information Obtained |

| ¹H-¹H COSY | Monomer/Polymer Structure | Shows coupling between adjacent protons, confirming connectivity within the norbornane ring. |

| ¹H-¹³C HSQC | Monomer/Polymer Structure | Correlates each proton with its directly bonded carbon, aiding in the assignment of ¹³C signals. nih.gov |

| ¹³C CP/MAS | Crosslinked Network Analysis | Provides high-resolution carbon spectra of solid polymers, identifying structural changes upon crosslinking. researchgate.net |

| ¹H DQ NMR | Network Dynamics | Probes segmental and polymer chain dynamics and crosslink density in thermoset resins. osti.gov |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule, making it ideal for monitoring the synthesis and polymerization of this compound derivatives. mdpi.com The FTIR spectrum of the monomer would be characterized by a prominent absorption band corresponding to the S-H stretching vibration, typically found in the region of 2550-2600 cm⁻¹. Other key peaks would include C-H stretching vibrations of the aliphatic norbornane frame just below 3000 cm⁻¹.

When this compound is used in polymerization, such as in a thiol-ene reaction with a di-ene comonomer, FTIR is invaluable for monitoring the reaction kinetics in real-time. rsc.orgresearchgate.net The simultaneous disappearance of the S-H stretching band and the C=C stretching band of the co-monomer (typically around 1640 cm⁻¹) provides direct evidence of the formation of the thioether linkages and the progression of the polymerization. researchgate.net The spectra of the resulting polymers will show the absence of these characteristic monomer peaks, confirming the high conversion of the functional groups into the crosslinked network. mdpi.com

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Significance |

| S-H Stretch | 2550 - 2600 | Presence of unreacted thiol groups in the monomer or pre-polymer. mdpi.com |

| C-H Stretch (sp³) | 2850 - 2960 | Aliphatic C-H bonds of the norbornane backbone. mdpi.com |

| C=O Stretch | 1700 - 1780 | Present in derivatives like norbornene dicarboximides. mdpi.com |

| C=C Stretch | ~1640 | Present in 'ene' co-monomers for thiol-ene reactions; disappears upon polymerization. researchgate.net |

| C-S Stretch | 600 - 700 | Presence of thiol or thioether linkages. mdpi.com |

UV-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. matec-conferences.org As a saturated aliphatic dithiol, this compound itself is not expected to show strong absorption in the standard UV-Vis range (200-800 nm). Its electronic transitions, primarily of the n → σ* and σ → σ* type, occur at higher energies in the far-UV region.

However, UV-Vis spectroscopy becomes a highly effective characterization tool when this compound is used as a ligand to form complexes with transition metal ions. The deprotonated thiol groups (thiolates) are excellent donors and can coordinate with metal centers. This coordination often results in the formation of intensely colored complexes due to the appearance of new, low-energy electronic transitions, most notably ligand-to-metal charge-transfer (LMCT) bands. nih.gov These LMCT bands can be observed in the visible region of the spectrum, and their position and intensity are sensitive to the nature of the metal ion and the coordination geometry. nih.gov This technique is therefore crucial for studying the formation and electronic structure of metal-organic frameworks (MOFs) or coordination polymers derived from this compound. matec-conferences.orgresearchgate.net

| Transition Type | Typical Wavelength Range | System | Description |

| σ → σ | < 200 nm | Saturated Alkanes/Thiols | High-energy transition involving sigma bond electrons. |

| n → σ | < 200 nm | Saturated Thiols | Transition of a non-bonding electron from the sulfur lone pair to an anti-bonding orbital. |

| LMCT | 400 - 700 nm (Visible) | Dithiolate-Metal Complexes | An electron is excited from a molecular orbital with predominantly ligand (thiolate) character to one with predominantly metal character. nih.gov |

| π → π * | 200 - 400 nm | Organic Ligands in MOFs | Electronic transition within aromatic or conjugated organic linkers used alongside the dithiol. matec-conferences.org |

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways to Chiral 2,5-Norbornanedithiol Derivatives

The development of stereochemically pure forms of this compound is a critical area for future research, as chiral derivatives are essential for applications in asymmetric catalysis and the synthesis of enantiomerically pure materials. Current research on norbornene derivatives has established effective strategies for controlling stereochemistry, which can be adapted for this purpose.

A primary focus will be the use of asymmetric Diels-Alder reactions. This approach involves the cycloaddition of cyclopentadiene (B3395910) with a dienophile containing a chiral auxiliary. chemrxiv.orgchemrxiv.org One well-established auxiliary is Oppolzer's camphorsultam, which can direct the cycloaddition to yield a norbornene adduct with high diastereoselectivity. Subsequent removal of the auxiliary and conversion of functional groups to thiols would provide an enantiomerically enriched this compound. Another promising route is the use of chiral Lewis acid catalysts in the Diels-Alder reaction to induce enantioselectivity. chemrxiv.org

Future investigations could explore a "latent synthon strategy," where a single chiral Diels-Alder adduct serves as a universal intermediate for a variety of derivatives. researchgate.net This would allow for the late-stage introduction of the thiol functionalities, streamlining the synthesis of a library of chiral this compound analogues. The development of these pathways is crucial for accessing materials with tailored chiroptical properties.

| Synthetic Strategy | Key Features | Potential Outcome |

| Asymmetric Diels-Alder with Chiral Auxiliary | Use of auxiliaries like Oppolzer's camphorsultam to guide stereoselective cycloaddition. chemrxiv.orgchemrxiv.org | High diastereoselectivity, leading to enantiomerically pure norbornane (B1196662) intermediates. |

| Catalytic Asymmetric Diels-Alder | Employment of chiral Lewis acids to catalyze the enantioselective reaction between a diene and dienophile. chemrxiv.org | Direct formation of chiral norbornene structures with high enantiomeric excess. |

| Latent Synthon Strategy | A single, highly pure chiral intermediate is diversified in later synthetic steps. researchgate.net | Efficient and versatile access to a wide range of structurally diverse chiral norbornane derivatives. |

Integration into Stimuli-Responsive Materials (e.g., thermo-responsive hydrogels)

Stimuli-responsive materials, or "smart" materials, can change their properties in response to external cues like temperature, pH, or light. utexas.eduresearchgate.net Hydrogels are particularly interesting in this context for their potential in biomedical applications. The thiol groups of this compound make it an ideal crosslinking agent for creating such materials, particularly through thiol-ene "click" chemistry.

Future research should focus on incorporating this compound into thermo-responsive hydrogel networks. These gels often rely on polymers that exhibit a lower critical solution temperature (LCST), undergoing a phase transition from soluble to insoluble as the temperature rises. researchgate.net By using this compound to crosslink norbornene-functionalized thermo-responsive polymers, it is possible to create hydrogels that exhibit controlled swelling and shrinking with temperature changes. mdpi.com The rigid norbornane core would impart mechanical stability to the hydrogel network.

The dynamic nature of disulfide bonds also presents a compelling research direction. The thiol groups can be oxidized to form disulfide bridges, which are responsive to redox stimuli. mdpi.com Integrating this compound into polymers would allow for the creation of hydrogels that can be degraded or have their properties altered in specific redox environments, a desirable feature for targeted drug delivery systems. mdpi.com

Advanced Applications in Additive Manufacturing (e.g., 3D printing of thiol-ene resins)

Additive manufacturing, or 3D printing, is rapidly advancing, and the development of new photocurable resins is critical to its progress. Thiol-ene polymerizations are exceptionally well-suited for 3D printing techniques like stereolithography (SLA) and digital light processing (DLP) due to their rapid reaction rates, low oxygen inhibition, and the formation of homogeneous polymer networks. chemrxiv.orgrsc.org

This compound is a prime candidate for formulation into advanced thiol-ene resins. Its bifunctionality allows it to act as a crosslinker between multifunctional "ene" monomers, curing rapidly under UV light to form a solid thermoset material. The rigid norbornane structure is expected to contribute to enhanced mechanical properties, such as higher modulus and thermal stability, in the final 3D-printed object.

Future work will involve formulating resins containing this compound and various ene-containing monomers and oligomers to tailor the properties of the printed materials. Research into renewably sourced "ene" components, derived from feedstocks like levoglucosan (B13493) or natural terpenes, could lead to the development of sustainable and degradable 3D printing resins. mdpi.com The unique properties of this compound could thus enable the fabrication of complex, high-performance parts for fields ranging from aerospace to biomedical devices.

Development of Supramolecular Assemblies and Architectures

Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. The thiol groups of this compound provide a powerful tool for directing self-assembly. Thiols are known to form highly ordered self-assembled monolayers (SAMs) on gold surfaces, a foundational technique in nanoscience. rsc.orgacs.org

Future research can explore the use of this compound to create novel supramolecular structures. Its two thiol groups could enable the formation of molecular bridges between nanoparticles or on patterned surfaces. The rigid norbornane spacer would enforce a specific distance and orientation between the binding sites, allowing for precise control over the resulting architecture.

Furthermore, the reversible oxidation of thiols to disulfides offers a pathway to dynamic supramolecular systems. mdpi.com Exposing this compound to mild oxidizing conditions could lead to the formation of macrocycles or cage-like structures through intermolecular disulfide bonds. nsf.gov These assemblies could have applications in molecular recognition and encapsulation. Coordination with metal ions is another promising avenue, where the thiol groups act as ligands to form well-defined metal-organic assemblies. nih.govuic.edu

| Assembly Type | Driving Interaction | Potential Application |

| Self-Assembled Monolayers (SAMs) | Thiol-gold interaction rsc.org | Surface patterning, molecular electronics |